

EGFR-IN-123: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Egfr-IN-123*

Cat. No.: *B15615014*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **EGFR-IN-123**, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document includes detailed information on the compound's physicochemical properties, its inhibitory activity against various cancer cell lines, and representative experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

EGFR-IN-123 is a small molecule inhibitor belonging to the pyrimidinediamine class of compounds. Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers and Properties of **EGFR-IN-123**

Identifier	Value
IUPAC Name	N4-(3-methoxyphenyl)-N2-(1-(3-(4-methylpiperazin-1-yl)propyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine
CAS Number	2543763-00-2[1]
Molecular Formula	C24H27F3N6O[1]
Molecular Weight	472.51 g/mol [1]
SMILES	<chem>COC1=CC=CC(NC2=NC=C(C(F)(F)F)C(NC3=CN(CCCN4CCN(C)CC4)N=C3)=N2)=C1</chem>
InChI	InChI=1S/C24H27F3N6O/c1-33-18-4-3-5-19(13-18)30-22-28-16-20(24(25,26)27)21(29-22)31-17-14-32-34(15-17)12-6-11-23-7-9-35(2)10-8-23/h3-5,13-17H,6-12H2,1-2H3,(H,28,29,30,31)
InChIKey	YFGFLVCEGXIJSO-UHFFFAOYSA-N

Biological Activity

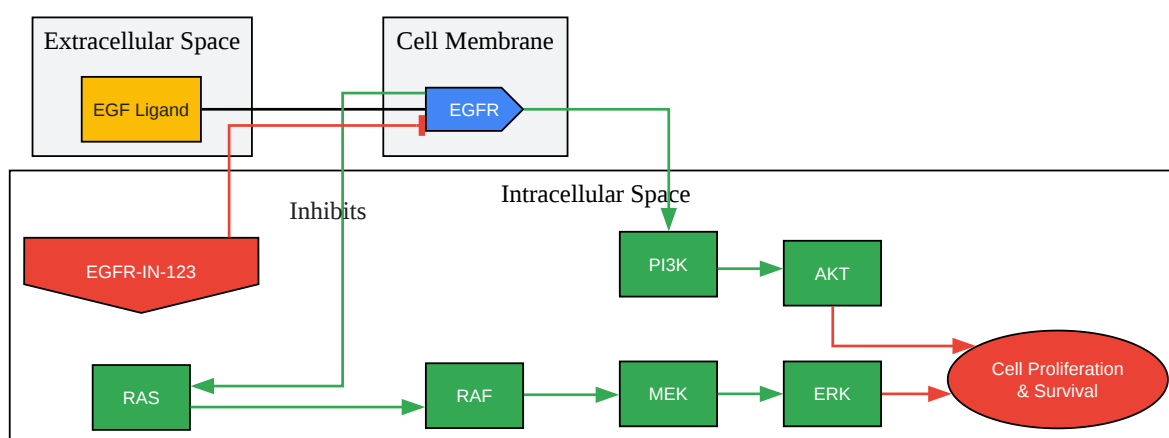
EGFR-IN-123 has demonstrated potent inhibitory activity against several cancer cell lines, indicating its potential as an anti-cancer agent. The half-maximal inhibitory concentrations (IC50) for **EGFR-IN-123** against various cell lines are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of **EGFR-IN-123**[1]

Cell Line	Cancer Type	IC50 (µM)
PC-9G	Non-small cell lung cancer	0.74
A549	Non-small cell lung cancer	1.36
A431	Epidermoid carcinoma	1.20
HCT116	Colorectal carcinoma	2.53

Signaling Pathway and Mechanism of Action

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth. **EGFR-IN-123** acts as an ATP-competitive inhibitor at the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream signaling.



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EGFR Signaling Pathway and Point of Inhibition by **EGFR-IN-123**.

Experimental Protocols

The following sections provide representative protocols for the synthesis and biological evaluation of **EGFR-IN-123**. These protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific experimental conditions.

Representative Synthesis of EGFR-IN-123

The synthesis of **EGFR-IN-123** can be conceptualized through a multi-step process involving the construction of the pyrimidine core, followed by sequential coupling reactions to introduce the side chains. A plausible synthetic route is outlined below, based on the general synthesis of pyrimidinediamine derivatives.



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General Synthetic Workflow for **EGFR-IN-123**.

Step 1: Synthesis of the Pyrimidine Core

A common starting material for this class of inhibitors is a di-substituted pyrimidine, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine. The first nucleophilic aromatic substitution is typically performed with the less reactive amine. In this case, 3-methoxyaniline would be reacted with the dichloropyrimidine under basic conditions (e.g., using a non-nucleophilic base like diisopropylethylamine - DIPEA) in a suitable solvent (e.g., isopropanol or dioxane) at elevated temperatures.

Step 2: Introduction of the Second Side Chain

The resulting mono-substituted pyrimidine intermediate is then subjected to a second nucleophilic aromatic substitution with 1-(3-aminopropyl)-4-methyl-1H-pyrazol-4-amine. This reaction is also typically carried out in the presence of a base and at an elevated temperature to facilitate the reaction.

Step 3: Purification

The final product, **EGFR-IN-123**, is then purified from the reaction mixture using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to obtain the compound in high purity. Characterization of the final product and intermediates would be performed using techniques like NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and elemental analysis.

In Vitro Kinase Assay

The inhibitory activity of **EGFR-IN-123** against the EGFR kinase can be determined using an in vitro kinase assay. A variety of formats can be employed, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.

Materials:

- Recombinant human EGFR kinase domain
- Poly-Glu-Tyr (4:1) or other suitable peptide substrate
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **EGFR-IN-123** (serially diluted in DMSO)
- Detection reagents (specific to the assay format, e.g., ADP-Glo™ Kinase Assay kit)
- 384-well white plates

Procedure:

- Prepare a serial dilution of **EGFR-IN-123** in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
- In a 384-well plate, add the diluted **EGFR-IN-123** or DMSO (as a control).

- Add the EGFR kinase and the peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction and add the detection reagents according to the manufacturer's protocol.
- Measure the signal (e.g., luminescence or TR-FRET ratio) using a plate reader.
- Calculate the percent inhibition for each concentration of **EGFR-IN-123** and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of **EGFR-IN-123** on cancer cell lines can be assessed using a cell viability assay, such as the MTS or MTT assay.

Materials:

- Cancer cell lines (e.g., PC-9G, A549, A431, HCT116)
- Cell culture medium and supplements
- **EGFR-IN-123** (serially diluted in DMSO)
- MTS or MTT reagent
- 96-well clear or opaque-walled plates
- Spectrophotometer or plate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **EGFR-IN-123** or DMSO (as a control).

- Incubate the cells for a specified period (e.g., 72 hours).
- Add the MTS or MTT reagent to each well and incubate for a further 2-4 hours.
- If using MTT, add a solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
- Calculate the percentage of cell viability for each concentration of **EGFR-IN-123** relative to the DMSO-treated control cells and determine the IC50 value.

Western Blot Analysis of EGFR Signaling

Western blotting can be used to confirm the mechanism of action of **EGFR-IN-123** by assessing its effect on the phosphorylation of EGFR and its downstream signaling proteins.

Materials:

- Cancer cell line (e.g., A431)
- Cell culture medium
- **EGFR-IN-123**
- EGF
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes

- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Wash buffer (TBST)
- ECL detection reagent
- Imaging system

Procedure:

- Culture the cells to approximately 80% confluency.
- Serum-starve the cells for several hours to reduce basal EGFR activity.
- Pre-treat the cells with various concentrations of **EGFR-IN-123** for a specified time.
- Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
- Lyse the cells and quantify the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane and then incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
- Analyze the band intensities to determine the effect of **EGFR-IN-123** on the phosphorylation levels of EGFR and its downstream targets.

Conclusion

EGFR-IN-123 is a potent EGFR inhibitor with significant anti-proliferative activity against a range of cancer cell lines. This technical guide provides essential information for researchers

interested in further investigating the therapeutic potential of this compound. The provided protocols offer a foundation for the synthesis and biological characterization of **EGFR-IN-123**, which can be adapted and expanded upon for more in-depth studies.

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References

- 1. EGFR-IN-123 CAS#: 2543763-00-2 [m.chemicalbook.com]
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Phone: (601) 213-4426

Email: info@benchchem.com